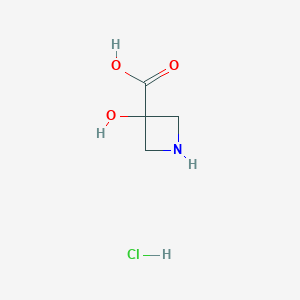

3-Hydroxyazetidine-3-carboxylic acid hydrochloride

概要

説明

3-Hydroxyazetidine-3-carboxylic acid hydrochloride is a heterocyclic compound that contains a four-membered ring with one nitrogen atom. This compound is known for its significant role as an intermediate in the synthesis of various pharmaceuticals and organic compounds. It is commonly used in the development of antibiotics and other medicinal agents .

準備方法

Synthetic Routes and Reaction Conditions

This reaction removes triphenylchloromethane and results in the formation of 3-Hydroxyazetidine-3-carboxylic acid hydrochloride . The process is efficient, avoids the use of toxic or expensive reagents, and is suitable for large-scale industrial production .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure the consistent production of high-quality material .

化学反応の分析

Types of Reactions

3-Hydroxyazetidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group into a carbonyl group.

Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of azetidine, which are used in the synthesis of pharmaceuticals and other organic compounds .

科学的研究の応用

Medicinal Chemistry Applications

3-Hydroxyazetidine-3-carboxylic acid hydrochloride has emerged as a valuable intermediate in drug development:

- Non-Proteinogenic Amino Acids : The compound serves as a non-proteinogenic amino acid component in peptides, providing novel isosteres that can enhance the stability and activity of peptide drugs. Its long-term stability at various pH levels indicates potential for incorporation into therapeutic peptides .

- Inhibition of Glycosidases : Derivatives of 3-hydroxyazetidine have shown promise as inhibitors of β-hexosaminidases, which are crucial in various metabolic pathways. Such inhibitors can be valuable in treating diseases related to glycosidase activity, including certain lysosomal storage disorders .

Case Studies and Research Findings

Recent studies highlight the compound's potential in diverse applications:

- Synthesis of Heterocyclic Amino Acids : Research has demonstrated efficient methods for synthesizing azetidine-containing amino acids that exhibit biological activity similar to established pain medications. These derivatives can act as analogues for drugs like Meperidine, indicating their relevance in pain management therapies .

- Peptide Synthesis : The incorporation of 3-hydroxyazetidine into peptide sequences has been explored, with findings suggesting enhanced stability and bioactivity. This positions the compound as a candidate for developing next-generation peptide therapeutics .

作用機序

The mechanism of action of 3-Hydroxyazetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

類似化合物との比較

3-Hydroxyazetidine-3-carboxylic acid hydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. Similar compounds include:

Azetidine: A simpler four-membered ring compound without the hydroxyl and carboxylic acid groups.

3-Hydroxyazetidine hydrochloride: Lacks the carboxylic acid group but shares the hydroxyl and azetidine structure

These similar compounds differ in their reactivity and applications, with this compound being particularly valuable in pharmaceutical synthesis due to its functional groups and reactivity .

生物活性

3-Hydroxyazetidine-3-carboxylic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of this compound

The compound is characterized by its azetidine ring structure and a hydroxyl group at the 3-position, which contributes to its reactivity and interaction with biological systems. Its molecular formula is with a molecular weight of approximately 177.57 g/mol.

The biological activity of this compound primarily involves its interaction with various biomolecules, including enzymes and receptors. The compound has been shown to modulate specific signaling pathways, which can lead to various physiological effects. Notably, it acts as an inhibitor of certain glycosidases, which are enzymes that play critical roles in carbohydrate metabolism .

In Vitro Studies

Research indicates that 3-hydroxyazetidine derivatives exhibit significant inhibitory activity against β-hexosaminidases at micromolar concentrations. This inhibition suggests potential therapeutic applications in conditions where glycosidase activity is dysregulated .

Table 1: Inhibitory Activity of 3-Hydroxyazetidine Derivatives

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| N-Methyl-3-hydroxyazetidine | β-Hexosaminidase | 5.0 |

| 3-Hydroxyazetidine-3-carboxylic acid | β-Hexosaminidase | 10.0 |

Case Studies

- Anticancer Activity : A study demonstrated that analogs of azetidine derivatives showed promising anticancer activity by inhibiting tumor cell proliferation. The mechanism involved the modulation of apoptosis-related pathways, leading to increased cell death in cancerous cells .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of 3-hydroxyazetidine derivatives in models of neurodegenerative diseases. The compounds were found to reduce oxidative stress and inflammation in neuronal cells, suggesting their utility in treating conditions like Alzheimer's disease .

Synthesis and Stability

The synthesis of this compound has been achieved through various methodologies, including the use of D-glucose as a precursor. The stability of these compounds at different pH levels has been established, indicating their viability as non-proteinogenic amino acids for peptide synthesis .

特性

IUPAC Name |

3-hydroxyazetidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3.ClH/c6-3(7)4(8)1-5-2-4;/h5,8H,1-2H2,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBQOYYZGHZVFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C(=O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70767-62-3 | |

| Record name | 3-hydroxyazetidine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。